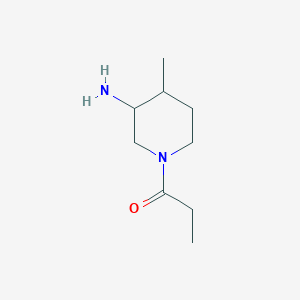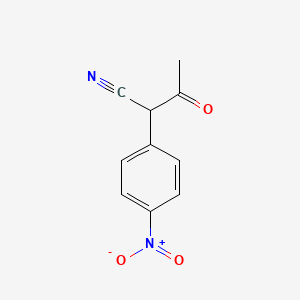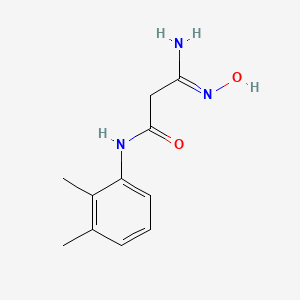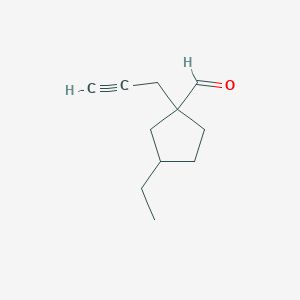
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is characterized by the presence of an amino group, a piperidine ring, and a propanone moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable aminating agent to introduce the amino group at the 3-position. This is followed by the addition of a propanone group to complete the synthesis . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to facilitate the desired transformations.
Applications De Recherche Scientifique
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
3-amino-1-(4-methylpiperidin-1-yl)propan-1-one: This compound has a similar structure but differs in the position of the amino group and the piperidine ring.
3-amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride: This compound is a hydrochloride salt form and has different physicochemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-9(12)11-5-4-7(2)8(10)6-11/h7-8H,3-6,10H2,1-2H3 |
Clé InChI |
UPKGYRWSUGTBFW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(C(C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)

![2-(Difluoromethyl)-6-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219823.png)
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)


![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol](/img/structure/B13219871.png)


![2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)

![1-[5-Bromo-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13219903.png)

